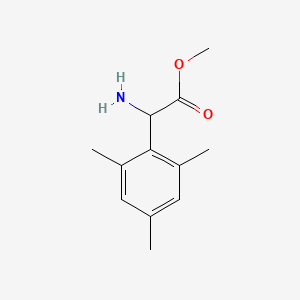

Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

Description

Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate: is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. This compound is characterized by its unique structure, which includes a methyl group, an amino group, and a trimethylphenyl group attached to an acetate moiety.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with mesitylene (1,3,5-trimethylbenzene) as the starting material.

Reaction Steps: The process involves the nitration of mesitylene to form 2,4,6-trimethylphenyl nitrate, followed by reduction to produce the corresponding amine.

Acetylation: The amine is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batch reactors under controlled conditions to ensure purity and yield.

Purification: The final product is purified through recrystallization or distillation to achieve the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides and alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

Oxidation Products: Oxidation can yield carboxylic acids or ketones.

Reduction Products: Reduction typically results in the formation of amines.

Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Propriétés

IUPAC Name |

methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-5-8(2)10(9(3)6-7)11(13)12(14)15-4/h5-6,11H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDAFKBODCDJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Synthesis Overview

- Starting Materials : Methyl acetate, amine derivatives.

- Reaction Conditions : Often conducted in solvents like dichloromethane or toluene, with catalysts such as sulfuric acid or Lewis acids.

- Yield : High yields are achievable through optimized reaction conditions.

Organic Synthesis

Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate serves as a valuable building block in organic synthesis. It can undergo various chemical transformations including:

- Substitution Reactions : The amino group can participate in nucleophilic substitutions to form diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to form oxides or reduced to yield amines.

The compound has demonstrated potential biological activities that make it a candidate for further research in pharmacology and biochemistry.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Cell Viability Assays : In vitro assays on breast cancer cell lines (e.g., MCF-7) showed reduced cell viability with IC50 values indicating potent activity against cancer cells.

Potential Applications in Drug Development

Given its structural properties and biological activities, the compound is being explored for:

- Antidiabetic Agents : Similar compounds have shown protective effects on pancreatic β-cells under stress conditions.

- Neuroprotective Effects : Preliminary studies suggest potential applications in neurodegenerative diseases due to its ability to reduce oxidative stress-induced neuronal death.

| Activity Type | Model System | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Low micromolar | |

| Neuroprotection | Neuronal Cell Lines | Not specified | |

| β-cell Protection | Pancreatic Cells | 0.1 ± 0.01 |

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in vitro.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds. Results suggested that these compounds could mitigate neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications.

Mécanisme D'action

The mechanism by which Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular pathways involved can vary widely based on the final drug formulation.

Comparaison Avec Des Composés Similaires

Methyl 2-amino-2-(4-methylphenyl)acetate: Similar structure but with a single methyl group on the phenyl ring.

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate: Similar structure but with different positions of the methyl groups on the phenyl ring.

Uniqueness: Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate is unique due to its specific arrangement of methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Activité Biologique

Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate is an organic compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group and an amino group attached to a carbon bearing a 2,4,6-trimethylphenyl substituent. The molecular formula is , with a molecular weight of approximately 221.30 g/mol. This compound belongs to the class of amino acid derivatives, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves standard organic synthesis techniques such as:

- Reagents : Amino acids or their derivatives are reacted with appropriate alkylating agents.

- Purification : Techniques like recrystallization or chromatography are employed to isolate the desired product.

Anticancer Activity

Research indicates that compounds structurally related to this compound may exhibit anticancer properties. For instance:

- Antiproliferative Effects : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For example, studies on related amino acid derivatives indicate their ability to inhibit cell proliferation in prostate cancer cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 2-amino-2-(3,4-dimethylphenyl)acetate | Prostate Cancer | 15.5 | |

| Methyl 2-amino-2-(6-methylpyridin-3-yl)acetate | MDA-MB-231 | 12.0 |

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties similar to other bioactive compounds derived from microbial sources. These compounds have been reported to exhibit dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs) .

Case Studies

- Study on Anticancer Peptides : A study highlighted the dual role of small molecular weight bioactive compounds in exhibiting both antimicrobial and anticancer activities. This suggests that this compound could be explored further for its potential therapeutic applications in oncology .

- Comparative Analysis : In a comparative study involving various amino acid derivatives, methyl 2-amino-2-(3,4-dimethylphenyl)acetate demonstrated significant cytotoxicity against prostate cancer cells with an IC50 value indicating effective inhibition of cell growth .

Méthodes De Préparation

Preparation of 2,4,6-Trimethylphenylacetic Acid or Ester Precursors

The initial step involves preparation of 2,4,6-trimethylphenylacetic acid or its esters, which serve as critical intermediates.

- Oxidation of mesitylene to 2,4,6-trimethylphenylacetic acid or its esters using controlled oxidation conditions.

- Alternatively, reaction of mesitylene derivatives with halogenated acetic acid esters under basic conditions.

- Triethylamine is added to a solution of hydroxyacetic acid n-butyl ester in dichloromethane at low temperature (-5 to 0 °C).

- Methanesulfonic acid chloride is added dropwise to form the corresponding ester derivative.

- The reaction mixture is stirred overnight at 0 °C, quenched with ice water, and extracted.

- The organic phase is dried and concentrated, and the product is purified by vacuum distillation yielding 88-96% of the ester as a colorless oil with high purity (>91% by GC).

This method is efficient for producing high-purity 2,4,6-trimethylphenylacetate esters as intermediates for further functionalization.

Introduction of the Amino Group

The amino group is introduced at the α-position of the acetate moiety to form the amino acid derivative.

- Nitration-Reduction Route:

- Starting from mesitylene, nitration produces 2,4,6-trimethylphenyl nitro derivatives.

- Subsequent reduction (e.g., catalytic hydrogenation or chemical reduction) converts the nitro group to the amino group.

- Mandelonitrile or Cyanohydrin Route:

- Formation of mandelonitrile derivatives followed by hydrolysis or reductive amination to yield the amino acid structure.

- Direct Amination:

- Using amination reagents or amine transfer reactions on the ester or acid precursor.

Industrial and Laboratory Synthesis:

- Amination is often carried out under mild conditions to avoid side reactions.

- Catalytic hydrogenation with palladium or Raney nickel catalysts is common for reducing nitro groups.

- Alternative chemical reductions use hydride reagents such as lithium aluminum hydride or sodium borohydride derivatives.

These methods yield the 2-amino-2-(2,4,6-trimethylphenyl)acetate intermediate suitable for esterification.

Esterification to Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

Once the amino acid intermediate is obtained, esterification is performed to obtain the methyl ester.

- Reaction of the amino acid with methanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid catalysis).

- Use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of base.

- Fischer esterification under reflux with removal of water to drive equilibrium.

- Recrystallization or distillation is used to purify the methyl ester.

- Chromatographic methods may be employed for high purity, especially for pharmaceutical applications.

Summary Table of Preparation Methods

Research Findings and Notes

- The esterification and amination steps require careful control of temperature and pH to prevent side reactions such as hydrolysis or over-alkylation.

- The use of triethylamine and methanesulfonic acid chloride for ester formation is advantageous due to mild conditions and high yields.

- Reduction of nitro intermediates to amines is a well-established step, often optimized by choice of catalyst and solvent.

- Purity of the final this compound is critical for pharmaceutical applications, necessitating advanced purification techniques.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate with high enantiomeric purity?

Synthesis typically involves coupling 2,4,6-trimethylphenylacetic acid derivatives with methylamine under controlled conditions. To achieve enantiomeric purity, chiral auxiliaries or asymmetric catalytic methods (e.g., using chiral ligands) are recommended. For example, enantioselective hydrogenation or enzymatic resolution can isolate specific stereoisomers. Purity validation via chiral HPLC or polarimetry is critical .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Safety protocols include using PPE (gloves, lab coats) and working in a fume hood. Waste disposal must comply with local regulations for amine-containing compounds .

Q. What analytical techniques are critical for assessing purity?

- GC/MS : For volatile impurity detection (e.g., residual solvents).

- HPLC (C18 columns) : To quantify organic impurities.

- Chiral HPLC : For enantiomeric excess determination.

- 1H/13C NMR : Structural confirmation and purity assessment.

Refer to GC purity standards (>98%) as in similar compounds .

Q. What are the optimal recrystallization conditions for obtaining single crystals for X-ray analysis?

Use slow evaporation in a 1:1 mixture of ethyl acetate and hexane at 4°C. Crystal quality can be improved by seeding or using anti-solvent diffusion. For structural refinement, employ SHELXL or OLEX2 to resolve disorder or twinning .

Q. How does steric hindrance from the 2,4,6-trimethylphenyl group affect reactivity?

The bulky substituent reduces nucleophilic attack at the α-carbon, favoring reactions at less hindered sites (e.g., ester groups). Computational modeling (DFT) can predict regioselectivity in substitution reactions .

Advanced Questions

Q. What crystallographic challenges arise when determining this compound’s structure?

Common issues include:

Q. How can contradictory NMR and X-ray data regarding molecular conformation be resolved?

Combine solid-state NMR (for crystal packing effects) with dynamic NMR (to assess solution-state flexibility). Density functional theory (DFT) optimizations can reconcile discrepancies by modeling both environments .

Q. What computational methods predict stereochemical outcomes in reactions involving this compound?

Q. How does the compound’s electronic structure influence its UV/Vis absorption properties?

The amino and ester groups create charge-transfer transitions. TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) correlate experimental λmax values with frontier molecular orbitals. Solvatochromic shifts in polar solvents validate computational models .

Q. What strategies resolve racemic mixtures into enantiopure forms?

- Chiral chromatography : Use amylose-based columns.

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) for selective ester hydrolysis.

- Diastereomeric salt formation : With chiral acids like tartaric acid derivatives.

Validate enantiopurity via circular dichroism (CD) or X-ray anomalous dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.